2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)
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Overview
Description
2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) is a chemical compound that features a fluorinated thiophene ring linked to a bisphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) typically involves the reaction of 5-fluorothiophene-2-carbaldehyde with 4,6-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) involves its interaction with specific molecular targets. The fluorine atom in the thiophene ring can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The bisphenol structure may also interact with cellular receptors or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
Uniqueness
2,2’-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol) is unique due to the presence of the fluorinated thiophene ring, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds without the fluorine atom.
Properties
CAS No. |
647859-59-4 |
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Molecular Formula |
C21H21FO2S |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[(5-fluorothiophen-2-yl)-(2-hydroxy-3,5-dimethylphenyl)methyl]-4,6-dimethylphenol |
InChI |
InChI=1S/C21H21FO2S/c1-11-7-13(3)20(23)15(9-11)19(17-5-6-18(22)25-17)16-10-12(2)8-14(4)21(16)24/h5-10,19,23-24H,1-4H3 |
InChI Key |
PUEZUTYTCBBPBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C2=CC=C(S2)F)C3=CC(=CC(=C3O)C)C)O)C |
Origin of Product |
United States |
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